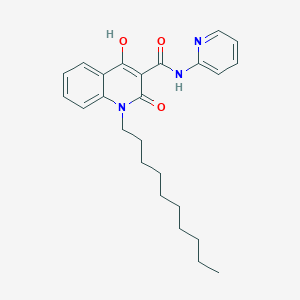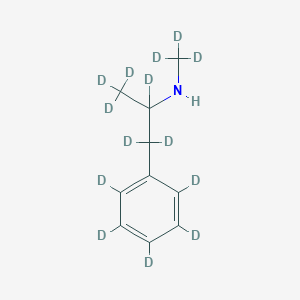![molecular formula C10H4FIN2 B12047008 2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B12047008.png)
2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C10H4FIN2. This compound is characterized by the presence of a fluoro and an iodo substituent on a phenyl ring, which is connected to a propanedinitrile group through a methylene bridge. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-5-iodobenzaldehyde and malononitrile.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 2-fluoro-5-iodobenzaldehyde and malononitrile. This reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions.
Purification: The crude product obtained from the condensation reaction is purified using techniques such as recrystallization or column chromatography to yield pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
化学反応の分析
Types of Reactions
2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of the fluoro and iodo substituents on the phenyl ring makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The methylene bridge connecting the phenyl ring to the propanedinitrile group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the fluoro or iodo substituents.
科学的研究の応用
2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential biological activity and therapeutic applications.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: The compound’s chemical properties make it useful in the development of materials with specialized functions, such as advanced polymers or electronic materials.
作用機序
The mechanism of action of 2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The fluoro and iodo substituents on the phenyl ring can influence the compound’s binding affinity to these targets. The propanedinitrile group can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-[(2-Fluorophenyl)methylidene]propanedinitrile
- 2-[(2-Iodophenyl)methylidene]propanedinitrile
- 2-[(2-Chlorophenyl)methylidene]propanedinitrile
Uniqueness
2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile is unique due to the presence of both fluoro and iodo substituents on the phenyl ring This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules
特性
分子式 |
C10H4FIN2 |
|---|---|
分子量 |
298.05 g/mol |
IUPAC名 |
2-[(2-fluoro-5-iodophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H4FIN2/c11-10-2-1-9(12)4-8(10)3-7(5-13)6-14/h1-4H |
InChIキー |
WVTRFJNCBHHSNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1I)C=C(C#N)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046962.png)

![Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)
![6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046972.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12046979.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)


![4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B12046994.png)
